N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide, commonly known as HPP-4382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. HPP-4382 is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis. In
Wirkmechanismus
HPP-4382 is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, proliferation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by HPP-4382 has been shown to induce cancer cell death and inhibit tumor growth. CK2 has also been shown to play a role in the regulation of the immune response and the phosphorylation of tau protein, which is implicated in the development of Alzheimer's disease. Inhibition of CK2 by HPP-4382 has been shown to reduce inflammation and tau phosphorylation, respectively.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have potent inhibitory activity against CK2, with an IC50 value of 0.04 μM. HPP-4382 has also been shown to be selective for CK2, with minimal inhibition of other protein kinases. In animal models, HPP-4382 has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function. HPP-4382 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
HPP-4382 has several advantages for use in scientific research. It is a potent and selective inhibitor of CK2, with minimal inhibition of other protein kinases. HPP-4382 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to the use of HPP-4382 in lab experiments. HPP-4382 is a small molecule inhibitor, and its effects may be limited by its ability to penetrate cell membranes. Additionally, the effects of HPP-4382 may be influenced by the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for the study of HPP-4382. One direction is to further explore its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the molecular mechanisms underlying the effects of HPP-4382, including its effects on CK2 signaling pathways and downstream targets. Additionally, the development of more potent and selective CK2 inhibitors, including HPP-4382 derivatives, may lead to improved therapeutic options for the treatment of various diseases.
Synthesemethoden
The synthesis of HPP-4382 involves a multi-step process that starts with the reaction of 3-hydroxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-nitrobenzamide in the presence of a base to form HPP-4382. The synthesis of HPP-4382 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
HPP-4382 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by HPP-4382 has been shown to induce cancer cell death and inhibit tumor growth. In inflammation, CK2 has been shown to play a role in the regulation of the immune response, and its inhibition by HPP-4382 has been shown to reduce inflammation in animal models. In neurodegenerative disorders, CK2 has been shown to be involved in the phosphorylation of tau protein, which is implicated in the development of Alzheimer's disease. Inhibition of CK2 by HPP-4382 has been shown to reduce tau phosphorylation and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-2-3-11(16(19)20)9(6-8)13(18)15-10-4-5-14-7-12(10)17/h2-7,17H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFVWTTZNRLFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=NC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.